molecular formula C25H23NO7 B11956509 n,o-Bis[(benzyloxy)carbonyl]tyrosine CAS No. 29713-96-0

n,o-Bis[(benzyloxy)carbonyl]tyrosine

Cat. No.: B11956509
CAS No.: 29713-96-0
M. Wt: 449.5 g/mol
InChI Key: BFBGTMUCHUBFCZ-UHFFFAOYSA-N
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Description

N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE is a chemical compound with the molecular formula C25H23NO7 and a molecular weight of 449.465 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE typically involves the protection of the amino and hydroxyl groups of tyrosine using carbobenzyloxy (Cbz) groups. The process can be summarized as follows:

Industrial Production Methods

Industrial production of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon, hydrogen gas.

    Deprotection: 2-mercaptoethanol, potassium phosphate, N,N-dimethylacetamide.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

    Deprotected Tyrosine: Removal of the Cbz groups yields free tyrosine.

    Substituted Derivatives: Depending on the substitution reactions, various derivatives of tyrosine can be obtained.

Scientific Research Applications

N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE involves its role as a protected form of tyrosine. The Cbz groups protect the amino and hydroxyl groups from unwanted reactions during synthetic processes. Once the desired reactions are complete, the Cbz groups can be removed to yield free tyrosine, which can then participate in biological or chemical processes. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE is unique due to its dual protection of both the amino and hydroxyl groups of tyrosine. Similar compounds include:

These compounds are used in similar applications but offer different protection strategies, making N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE unique in its dual protection capability.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBGTMUCHUBFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294764
Record name n,o-bis[(benzyloxy)carbonyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57228-56-5, 29713-96-0
Record name NSC333725
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97954
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,o-bis[(benzyloxy)carbonyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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